molecular formula C7H14ClNO4S B13518799 Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride

Cat. No.: B13518799
M. Wt: 243.71 g/mol
InChI Key: AQOVUXRXADKHHG-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thiolan-3-yl)acetate hydrochloride (CAS: 1177292-41-9) is a heterocyclic organic compound featuring a sulfolane (1,1-dioxothiolane) core substituted with an amino group and an ester-linked methyl acetate moiety. Its molecular formula is C₈H₁₆ClNO₂S, with a molecular weight of 225.74 g/mol .

Properties

Molecular Formula

C7H14ClNO4S

Molecular Weight

243.71 g/mol

IUPAC Name

methyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)4-7(8)2-3-13(10,11)5-7;/h2-5,8H2,1H3;1H

InChI Key

AQOVUXRXADKHHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCS(=O)(=O)C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Thiolane Ring Construction and Functionalization

Step 1: Formation of the Thiolane Ring

  • The core thiolane ring can be synthesized through cyclization of suitable precursors such as dithiol derivatives or through Michael addition reactions involving sulfur nucleophiles and unsaturated compounds.
  • For example, 1,4-dichlorobutane derivatives can be reacted with sulfur nucleophiles under basic conditions to form the five-membered sulfur heterocycle.

Step 2: Introduction of the Amino Group

  • The amino group at the 3-position can be introduced via nucleophilic substitution or reduction of nitro groups.
  • Alternatively, amination can be achieved via reductive amination of suitable aldehyde or ketone intermediates derived from the heterocycle.

Step 3: Esterification to Form Methyl Ester

  • The carboxylate functionality is introduced through esterification of the corresponding carboxylic acid, typically using methyl alcohol (methanol) under acidic catalysis or via methylation of the carboxylate salt.

Step 4: Conversion to Hydrochloride Salt

  • The free base form of methyl 2-(3-amino-1,1-dioxo-1λ6-thiolan-3-yl)acetate is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as methanol or ethanol.

Specific Methodology from Patent Data

According to patent literature, particularly WO2019101641A1, the synthesis involves:

The patent emphasizes the importance of palladium-catalyzed cross-coupling reactions, which are crucial for functionalizing the heterocyclic core efficiently.

Experimental Conditions and Reagents

Step Reagents Conditions Notes
Ring formation Dithiol derivatives, sulfur nucleophiles Basic conditions, reflux Forms the sulfur heterocycle core
Amination Ammonia or amines Nucleophilic substitution or reductive amination Introduces amino group at the 3-position
Esterification Methyl alcohol, acid catalyst Reflux, acid catalysis Converts carboxylic acid to methyl ester
Salt formation HCl gas or HCl solution Room temperature, in methanol or ethanol Produces hydrochloride salt

Data Tables and Synthesis Summary

Step Reagents Catalysts/Conditions Yield/Remarks
Thiolane ring synthesis Dithiol, sulfur source Basic reflux High purity heterocycle
Amino substitution NH3 or amines Reductive conditions Selective amino group installation
Esterification CH3OH, H2SO4 Reflux Ester formation with high yield
Hydrochloride salt HCl gas Room temp Stable hydrochloride form

Alternative Routes and Modern Techniques

Summary and Considerations

  • The synthesis of methyl 2-(3-amino-1,1-dioxo-1λ6-thiolan-3-yl)acetate hydrochloride is best approached via a multi-step process involving heterocycle formation, functional group modifications, and salt formation.
  • Modern catalytic methods, particularly palladium-catalyzed cross-couplings, significantly enhance yield and versatility.
  • Optimization of reaction conditions, such as temperature, solvent choice, and reagent equivalents, is critical for high purity and yield.
  • The process is adaptable for scale-up and derivatization, supporting medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dioxo group can be reduced to form hydroxyl or sulfhydryl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the dioxo group can yield hydroxyl derivatives. Substitution reactions can produce a wide range of substituted thiolane derivatives with varying functional groups.

Scientific Research Applications

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The amino and dioxo groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)(methyl)amino]acetic Acid Hydrochloride (CAS: 1052550-21-6)
  • Molecular Formula: C₈H₁₅ClN₂O₄S (inferred from nomenclature).
  • Key Differences: This compound replaces the primary amino group in the target compound with a methylamino group, altering its electronic properties and steric bulk. It is marketed as an industrial-grade chemical for pesticide and pharmaceutical intermediates .
  • Applications : Used in custom synthesis for agrochemicals and active pharmaceutical ingredients (APIs), with suppliers emphasizing high purity (≥95%) and regulatory compliance (REACH, ISO) .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂ (inferred from synthesis description).
  • Key Differences: Features a branched aliphatic chain (3,3-dimethylbutanoate) instead of the sulfolane ring. Its synthesis involves HCl/dioxane treatment, a method common in ester hydrochloridation .
  • Research Relevance : Demonstrated utility in peptide mimetics and chiral intermediates, with NMR data confirming stereochemical integrity (δ 9.00 ppm for NH in DMSO-d₆) .
β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives
  • Example: Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate.
  • These derivatives are metabolites of fungicides (e.g., myclobutanil) and exhibit herbicidal activity .
  • Applications: Explored as nonproteinogenic amino acids for agrochemical development, synthesized via Michael addition reactions .

Physicochemical and Functional Comparisons

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Target Compound C₈H₁₆ClNO₂S 225.74 1177292-41-9 Sulfolane, amino, methyl ester
2-[(1,1-Dioxo-thiolan-3-yl)(methyl)amino]acetic Acid HCl C₈H₁₅ClN₂O₄S 274.75 (calculated) 1052550-21-6 Sulfolane, methylamino, carboxylic acid
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl C₈H₁₆ClNO₂ 193.68 - Branched ester, methylamino
β-(1,2,4-Triazol-1-yl)-L-Alanine Derivative C₁₃H₂₀N₄O₅ 312.33 - Triazole, tert-butoxycarbonyl

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s sulfolane core is advantageous for designing prodrugs due to its metabolic stability and solubility . In contrast, triazole derivatives () are prioritized for agrochemicals owing to their bioactivity as herbicide metabolites .
  • Synthetic Challenges : The methyl ester group in the target compound enhances reactivity toward nucleophilic substitution, whereas tert-butoxycarbonyl (Boc)-protected triazole derivatives require deprotection steps, complicating scalability .

Biological Activity

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride (CAS No. 2551115-06-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The compound is characterized by the following chemical properties:

  • IUPAC Name : Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate hydrochloride
  • Molecular Formula : C7H13ClN O4S
  • Molecular Weight : 243.71 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The detailed synthetic route may vary depending on the laboratory protocols but generally includes the formation of the thiolane structure followed by acetylation and subsequent hydrolysis to yield the hydrochloride salt.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that compounds with similar thiolane structures often demonstrate efficacy against various bacteria and fungi. For instance, studies have shown that derivatives of dioxothiolane compounds possess notable antibacterial and antifungal properties, suggesting a potential for this compound in treating infections .

The biological activity is hypothesized to arise from the compound's ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival. The presence of the dioxo group may enhance its reactivity with biological targets, leading to increased potency against pathogens.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antibacterial Activity : A study published in PubMed examined a series of thieno[2,3-f] compounds and reported their antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiolane structure significantly influenced antimicrobial efficacy .
  • Antifungal Activity : Another investigation focused on thiazolidine derivatives, revealing that certain substitutions improved antifungal activity against Candida albicans. The structural similarities suggest that this compound may exhibit comparable effects .

Data Summary

PropertyValue
IUPAC NameMethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate hydrochloride
CAS Number2551115-06-9
Molecular Weight243.71 g/mol
Purity95%
Antibacterial ActivityEffective against S. aureus, E. coli
Antifungal ActivityPotential activity against C. albicans

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of thiolane derivatives followed by esterification and hydrochloride salt formation. For example, analogous procedures use hydrochloric acid in dioxane to protonate intermediates, achieving near-quantitative yields after reduced-pressure concentration . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates.
  • Temperature : Room temperature minimizes side reactions like ester hydrolysis.
  • Purification : Crystallization or flash chromatography ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (e.g., DMSO-d6_6) confirm the thiolane ring, ester group, and amine hydrochloride. Peaks at δ ~3.8 ppm (ester methyl) and δ ~9.0 ppm (amine proton) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C8_8H16_{16}ClNO4_4S, MW 273.73) .
  • X-ray crystallography : SHELXL refinement resolves stereochemistry and hydrogen bonding in the crystal lattice .

Q. What are the stability considerations for handling and storing this compound?

  • Moisture sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (N2_2/Ar) at 2–8°C .
  • Light sensitivity : Amber glass vials prevent photodegradation of the thiolane ring.
  • Decomposition : Monitor via HPLC for impurities like hydrolyzed esters or oxidized sulfur moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism?

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Compare residual density maps to identify polymorphic variations .
  • Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions. For example, a melting point deviation >5°C suggests a new polymorph .
  • Data deposition : Cross-reference with Cambridge Structural Database (CSD) entries to validate unexpected bond angles or torsion angles .

Q. What strategies are effective for analyzing trace impurities in batches of this compound, and how are they quantified?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Impurities like de-esterified analogs (e.g., free carboxylic acid) elute earlier than the parent compound .
  • Reference standards : Spiking with synthesized impurities (e.g., ethyl ester byproducts) allows calibration curve-based quantification (LOD <0.1%) .
  • Forced degradation : Expose to acidic (HCl), basic (NaOH), or oxidative (H2_2O2_2) conditions to profile degradation pathways .

Q. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density around the thiolane sulfur and amine groups. The 1,1-dioxo group enhances electrophilicity at the β-carbon .
  • SAR studies : Modify the ester (e.g., ethyl vs. methyl) to assess bioactivity changes. For example, methyl esters often improve membrane permeability in cell-based assays .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Immobilize target proteins on gold arrays; measure binding kinetics (kon_\text{on}/koff_\text{off}) in real time .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding. A negative ΔH suggests hydrogen bonding with the amine group .
  • Molecular docking : Use AutoDock Vina to predict binding poses. The thiolane ring may occupy hydrophobic pockets, while the ester interacts with catalytic residues .

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